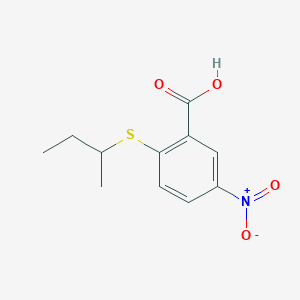
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
Vue d'ensemble
Description
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid, with the chemical formula and CAS number 1019562-00-5, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 2-butan-2-ylsulfanyl-5-nitrobenzoic acid
- Structure : The compound features a nitro group at the 5-position of the benzoic acid ring and a butan-2-ylsulfanyl group, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of nitrobenzoic acids often exhibit antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains. A study demonstrated that compounds with similar structures possess significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Antitumor Activity
The compound's structural features are hypothesized to contribute to antitumor properties. Investigations into related nitro compounds have revealed their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. Preliminary studies suggest that this compound may exhibit similar mechanisms, warranting further exploration in cancer research.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : By generating ROS, the compound can lead to oxidative damage in cells, promoting apoptosis.
- Interaction with Cellular Targets : The butan-2-ylsulfanyl moiety may facilitate binding to cellular receptors or proteins, altering their function.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's structural attributes are critical for its antimicrobial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 50 |
Exploration of Antitumor Effects
Another investigation focused on the antitumor effects of nitro derivatives in vitro. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the G1 phase.
Propriétés
IUPAC Name |
2-butan-2-ylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYRJVEHJCQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















